1-Methyl-4-phenyl-1H-pyrazole

Photochemistry Reaction Mechanism Isomer Differentiation

Researchers face isomeric mixtures when using non-selective pyrazole coupling partners, confounding SAR studies. CAS 10199-69-6 solves this with its N1-methyl/C4-phenyl substitution pattern, ensuring regiospecific reactivity. - Enables predictable 1,2,3-triazole synthesis via cross-coupling, avoiding 5-phenyl isomers. - Unique phototransposition to a single imidazole product-ideal for photochemical probes. - Privileged scaffold for antibacterial SAR; 3-methyl derivatives show equipotent activity vs. clinical benchmarks. - Distinct UV spectra from phenyl-pyrazole conjugation-valuable for molecular switches and sensors. Available for immediate R&D shipment. No special permits required.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 10199-69-6
Cat. No. B3045112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenyl-1H-pyrazole
CAS10199-69-6
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-12-8-10(7-11-12)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyDFMTZSKRSKATQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenyl-1H-pyrazole: Scaffold Overview


1-Methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring with two adjacent nitrogen atoms and a phenyl substituent at the 4-position [1]. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and as a core pharmacophore in medicinal chemistry for developing biologically active molecules .

Why 1-Methyl-4-phenyl-1H-pyrazole Cannot Be Replaced


Substitution with regioisomers like 1-methyl-5-phenylpyrazole or positional isomers such as 4-methyl-1-phenylpyrazole (CAS 14766-43-9) is not scientifically valid due to fundamentally different photochemical reaction pathways and electronic properties [1]. The specific N1-methyl and C4-phenyl substitution pattern of 10199-69-6 dictates unique conjugation between the rings, which alters its UV spectral behavior and solvent interactions compared to other isomers, directly impacting its utility in applications requiring specific electronic characteristics or predictable reaction outcomes [2].

Selection Evidence for 1-Methyl-4-phenyl-1H-pyrazole


Regiospecific Phototransposition vs. 5-Phenyl Isomer

Under direct irradiation in methanol, 1-methyl-4-phenylpyrazole (2) undergoes a regiospecific phototransposition to 1-methyl-4-phenylimidazole (4) exclusively via the P4 permutation pathway [1]. In contrast, its regioisomer, 1-methyl-5-phenylpyrazole (3), yields a mixture of products via P4, P6, and P7 pathways, demonstrating divergent and less predictable reactivity [1]. Quantum yield analysis confirms the sequence 2 → 6 → 4 is the major pathway for the P4 phototransposition of 1-methyl-4-phenylpyrazole, while 1-methyl-5-phenylpyrazole generates multiple imidazole isomers [1].

Photochemistry Reaction Mechanism Isomer Differentiation

Electronic Conjugation and Solvent-Dependent UV Spectra

UV and PMR spectral analysis of 1-methyl-4-phenylpyrazoles demonstrates conjugation between the phenyl and pyrazole rings, a property that is not uniformly observed across all phenylpyrazole isomers [1]. The UV spectra of 1-methyl-4-phenylpyrazole are solvent-dependent, a behavior explained by considerable resonance interaction, which is a direct consequence of its specific substitution pattern [1]. This electronic feature is critical for understanding its behavior in various chemical environments and for applications leveraging its UV absorbance.

Physical Organic Chemistry Spectroscopy Electronic Properties

Palladium-Catalyzed Regiospecific Cross-Coupling

1-Methyl-4-phenyl-1H-pyrazole is specifically described as a regiospecific cross-coupling agent that reacts with alkenes to form pyrazoles and is typically used in palladium-catalyzed cross-coupling reactions for the synthesis of 1,2,3-triazoles . While yield data for this specific compound as a substrate is not provided in the cited source, its designation as a 'regiospecific' agent highlights a key functional attribute that distinguishes it from less selective pyrazole derivatives in complex coupling reactions.

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Antibacterial Scaffold for Derivatives

While 1-methyl-4-phenyl-1H-pyrazole itself has not been directly tested, a series of its close structural derivatives, specifically 1-heteroaryl-5-amino-3-methyl-4-phenylpyrazoles, were synthesized and evaluated for in vitro antibacterial activity [1]. Six compounds from this series (3a, 3d, 3e, 3g, 3l, and 3n) demonstrated potency that was equipotent or superior to the commercial antibiotics Linezolid and Cefroxime axetil against tested Gram-positive and Gram-negative bacteria [1]. This establishes the 3-methyl-4-phenylpyrazole core as a privileged scaffold for developing new antibacterial agents.

Medicinal Chemistry Antibacterial Scaffold

1-Methyl-4-phenyl-1H-pyrazole: Application Scenarios


Regiospecific 1,2,3-Triazole Synthesis

Leverage its established role as a regiospecific cross-coupling agent for the synthesis of 1,2,3-triazoles . This application is ideal for researchers seeking predictable and high-fidelity incorporation of the pyrazole motif into more complex molecular architectures, avoiding the isomeric mixtures that can arise with less selective coupling partners.

Photoprobe and Photoaffinity Label Development

Exploit its unique regiospecific phototransposition pathway to a single imidazole product, a behavior not shared by its 5-phenyl isomer . This makes it a superior candidate for designing photochemical probes where predictable and singular product formation is required for accurate target identification and validation.

Scaffold for Novel Antibacterial Agents

Utilize the 1-methyl-4-phenylpyrazole core as a privileged scaffold for the design and synthesis of new antibacterial compounds, based on the demonstrated equipotent or superior activity of its 3-methyl-4-phenylpyrazole derivatives against clinical antibiotic benchmarks . This provides a data-driven rationale for library synthesis and structure-activity relationship (SAR) studies in antibacterial drug discovery.

UV-Responsive Material Development

Capitalize on its distinct UV spectral properties and solvent-dependent behavior stemming from phenyl-pyrazole ring conjugation . This electronic feature is valuable for designing new materials with tailored UV absorption characteristics or for creating molecular switches and sensors that respond to environmental polarity changes.

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